(Z)-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3-(3,4,5-trimethoxyphenyl)acrylate
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Description
“(Z)-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3-(3,4,5-trimethoxyphenyl)acrylate” is a chemical compound. Unfortunately, there’s limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were prepared by the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides .Scientific Research Applications
Ultraviolet Photopolymerization
A study by Jiang et al. (2011) highlights the use of a triazine derivative as a photoinitiator for the polymerization of acrylate monomers. This process, which involves ultraviolet photopolymerization, is significant for the synthesis of polymers with higher polymerization rates, especially in the context of acrylates compared to methacrylates (Jiang et al., 2011).
Antimicrobial Activity in Polymerization
Saraei et al. (2016) developed novel acrylate monomers with antimicrobial properties. Their research shows the potential of such compounds in polymerization, indicating their relevance in creating materials with inherent antibacterial and antifungal activities (Saraei et al., 2016).
Zinc Complex Photoinitiating Systems
Versace et al. (2014) explored zinc complex-based photoinitiating systems for acrylate polymerization. Their findings suggest the potential for such systems in overcoming oxygen inhibition effects and in situ formation of zinc-based fillers, which could be revolutionary in the field of polymer chemistry (Versace et al., 2014).
Photocrosslinking Studies
Research by Suresh and Arun (2022) on acrylate polymers containing a triazine and chalcone moiety provides insights into the synthesis, characterization, and photocrosslinking behavior of these polymers. Their study is crucial for understanding the reactivity and thermal behavior of such polymers (Suresh & Arun, 2022).
Corrosion Inhibition
Baskar et al. (2014) investigated the use of photo-cross-linkable polymers as corrosion inhibitors for mild steel in hydrochloric acid medium. This research is significant for the development of efficient corrosion protection strategies (Baskar et al., 2014).
Visible Light Photopolymerization
Podemska et al. (2012) explored the use of diazobenzo[a]fluorene derivatives as visible photosensitizers for free radical polymerization. This research is relevant for applications requiring visible light photopolymerization processes (Podemska et al., 2012).
Properties
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl (Z)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O6/c1-26-16-10-13(11-17(27-2)19(16)28-3)8-9-18(24)29-12-23-20(25)14-6-4-5-7-15(14)21-22-23/h4-11H,12H2,1-3H3/b9-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJPNPCOZVBKOX-HJWRWDBZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)OCN2C(=O)C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\C(=O)OCN2C(=O)C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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